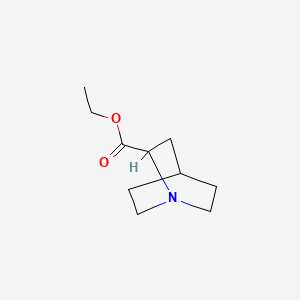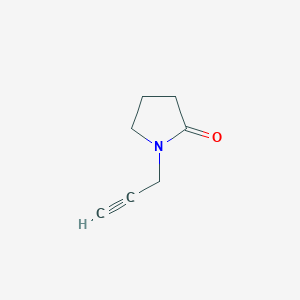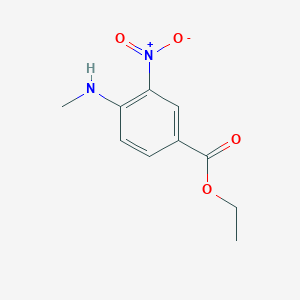![molecular formula C11H12N2O2 B1353900 Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 70705-30-5](/img/structure/B1353900.png)
Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate
概要
説明
Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural features and biological activities . The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug design, often found in pharmaceutical drugs targeting various diseases .
作用機序
Target of Action
Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate is a compound that has been studied for its potential therapeutic applications. Compounds with a similar imidazo[1,2-a]pyridine core have been found to exhibit anti-proliferative activity against certain bacteria .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have been reported to have significant activity against tuberculosis, suggesting they may interact with biochemical pathways related to this disease .
Result of Action
Compounds with a similar imidazo[1,2-a]pyridine core have been found to exhibit anti-proliferative activity against certain bacteria .
生化学分析
Biochemical Properties
Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules such as proteins and DNA .
Additionally, this compound has been observed to interact with proteins involved in cell signaling pathways. These interactions can modulate the activity of signaling proteins, thereby influencing downstream cellular processes. The nature of these interactions often involves binding to specific active sites on the enzymes or proteins, leading to either inhibition or activation of their functions .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. One of the primary effects is on cell signaling pathways, where it can modulate the activity of key signaling proteins such as kinases and phosphatases. This modulation can lead to alterations in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis .
In addition to its effects on cell signaling, this compound can influence cellular metabolism. By interacting with metabolic enzymes, this compound can alter the flux of metabolic pathways, leading to changes in the levels of metabolites and energy production. These metabolic changes can have downstream effects on cell function and viability .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of this compound to specific active sites on enzymes and proteins. This binding can result in either inhibition or activation of the target enzyme or protein, depending on the nature of the interaction .
For example, the binding of this compound to cytochrome P450 enzymes can lead to the formation of reactive intermediates, which can further interact with cellular macromolecules. These interactions can result in the formation of adducts with proteins and DNA, potentially leading to changes in their structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can undergo degradation under certain conditions. Studies have shown that this compound is relatively stable at room temperature but can degrade over time when exposed to light or heat .
Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function. These effects can include changes in cell viability, alterations in gene expression, and modulation of cellular metabolism. The temporal aspect of these effects is crucial for understanding the long-term impact of this compound on cellular processes .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular function and metabolism. As the dosage increases, the effects become more pronounced, potentially leading to toxic or adverse effects .
Studies in animal models have shown that high doses of this compound can result in significant alterations in cellular function, including changes in gene expression, disruption of metabolic pathways, and induction of apoptosis. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with metabolic enzymes. One of the key enzymes involved is cytochrome P450, which plays a crucial role in the metabolism of this compound. The interaction with cytochrome P450 can lead to the formation of reactive intermediates, which can further participate in various metabolic reactions .
Additionally, this compound can influence the levels of metabolites in specific pathways, thereby affecting metabolic flux. These changes in metabolite levels can have downstream effects on cellular function and viability, highlighting the importance of understanding the metabolic pathways involved .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with various binding proteins, which can influence its localization and accumulation .
準備方法
The synthesis of ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate typically involves the cycloisomerization of N-propargylpyridiniums under basic conditions. A common method employs sodium hydroxide (NaOH) in an aqueous medium, which promotes the cycloisomerization to yield the desired product . Industrial production methods often involve the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones, followed by functionalization of the core scaffold through metal-catalyzed coupling reactions .
化学反応の分析
Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the ester group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
科学的研究の応用
Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs for treating tuberculosis, cancer, and neurological disorders.
Biology: The compound is studied for its antimicrobial, antiviral, and antidiabetic properties.
Industry: It is used in the synthesis of materials for optoelectronic devices and sensors.
類似化合物との比較
Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives such as:
2-ethyl-6-chloroimidazo[1,2-a]pyridine: This compound has similar biological activities but differs in its substitution pattern, which can affect its potency and selectivity.
Imidazo[1,2-a]pyridine-2-carboxamides: These derivatives have different functional groups, leading to variations in their chemical reactivity and biological activities.
This compound stands out due to its unique combination of a methyl group and an ester group, which can influence its pharmacokinetic properties and make it a valuable scaffold in drug design .
特性
IUPAC Name |
ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-13-6-8(2)4-5-10(13)12-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYXMAOPTOBSJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70502501 | |
| Record name | Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70705-30-5 | |
| Record name | Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














